Regulatory Classification as a USP Pharmaceutical Analytical Impurity (PAI)
Aripiprazole Isomer Impurity is classified as a USP Pharmaceutical Analytical Impurity (PAI), a distinct category of reference materials intended for analytical R&D and process development, as opposed to a USP Reference Standard (RS) used for compendial testing . Unlike unofficial or non-pharmacopoeial impurity standards, USP PAI materials are manufactured under stringent quality systems and are recognized by global regulatory agencies for use in method development and validation . This classification provides a higher level of confidence in identity and purity for analytical applications compared to non-USP impurity standards .
| Evidence Dimension | Regulatory classification and intended use |
|---|---|
| Target Compound Data | USP Pharmaceutical Analytical Impurity (PAI) |
| Comparator Or Baseline | Non-USP reference standards or laboratory-synthesized impurities |
| Quantified Difference | Formal recognition by USP; not a direct quantitative comparison but a categorical differentiation |
| Conditions | USP General Chapter <11> and USP PAI program guidelines |
Why This Matters
Procurement of a USP-classified PAI ensures traceability and regulatory acceptance, reducing the risk of method rejection during ANDA or NDA review.
